molecular formula C10H13ClN2 B1268726 3-Chloro-2-pyrrolidin-1-yl-phenylamine CAS No. 58785-05-0

3-Chloro-2-pyrrolidin-1-yl-phenylamine

Cat. No.: B1268726
CAS No.: 58785-05-0
M. Wt: 196.67 g/mol
InChI Key: AURSQVBYAKAFDC-UHFFFAOYSA-N
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Description

3-Chloro-2-pyrrolidin-1-yl-phenylamine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is structurally related to 3-Chloro-2-pyrrolidin-1-yl-phenylamine, involves catalytic hydrogenation of pyrrolylpyridine. This method is significant for large-scale production and has major importance in medicinal chemistry (Smaliy et al., 2011).

Catalysis and Reaction Mechanisms

  • 3-(Pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a derivative of this compound, serves as an effective organocatalyst for asymmetric Michael addition, highlighting its significance in understanding catalyzing mechanisms and in assignments of similar chemicals (Cui Yan-fang, 2008).

Analytical and Spectroscopic Applications

  • In the field of spectroscopy, tritium nuclear magnetic resonance (NMR) spectroscopy of derivatives like Bepridil tritiated in the pyrrolidine ring offers insights into complex spectra interpretation and isotopic fractionation, demonstrating the role of such compounds in advanced spectroscopic studies (Kaspersen et al., 1986).

Pharmaceutical and Medicinal Research

  • In pharmaceutical research, synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity shows significant antiarrhythmic and antihypertensive effects. This highlights the potential of this compound derivatives in developing new therapeutic agents (Malawska et al., 2002).

Agricultural Chemistry

  • In agricultural chemistry, the study of pyrrolidines like this compound derivatives is important for modern science, with applications as dyes or agrochemical substances. Their synthesis in [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene is a key area of research (Żmigrodzka et al., 2022).

Organic Synthesis and Catalysis

  • In organic synthesis, this compound and its derivatives are used in the preparation of half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine, showcasing their role as catalysts in various organic reactions (Singh et al., 2009).

Biochemical Analysis

Biochemical Properties

3-Chloro-2-pyrrolidin-1-yl-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the range of 1–8 µM . This inhibition is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, the compound’s interaction with other proteins and enzymes can modulate various biochemical pathways, making it a valuable tool in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 can alter the production of prostaglandins, which are lipid compounds that play a role in inflammation and other cellular processes . Furthermore, its impact on gene expression can lead to changes in the production of proteins involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its catalytic function. Additionally, the compound’s influence on gene expression can lead to the upregulation or downregulation of specific genes, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of COX-2 and other target enzymes, leading to prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit COX-2 and reduce inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, such as gastrointestinal irritation or liver toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research and drug development.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, modulating its biological effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURSQVBYAKAFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359218
Record name 3-Chloro-2-pyrrolidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58785-05-0
Record name 3-Chloro-2-pyrrolidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.